Methyl 1-Boc-3-ethylpiperidine-3-carboxylate
Overview
Description
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-Boc-3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Free amines
Scientific Research Applications
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of new therapeutic agents, especially those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc protecting group plays a crucial role in preventing unwanted side reactions, allowing for selective transformations. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-Boc-3-methylpiperidine-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 1-Boc-4-ethylpiperidine-4-carboxylate: Similar structure but with the Boc group and ester group at different positions on the piperidine ring.
Methyl 1-Boc-3-phenylpiperidine-3-carboxylate: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of the ethyl group at the 3-position of the piperidine ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethylpiperidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCODVOTFNOVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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